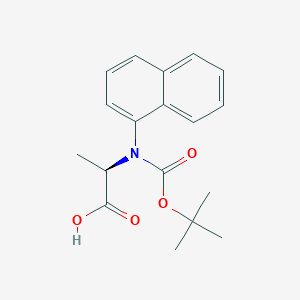
(R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclobutylmethyl group, and a 4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- 4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxopentanoic acid
- 4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid
Uniqueness
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and cyclobutylmethyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. The chiral nature of this compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2R)-2-(cyclobutylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
LVBGPQKOYXSFDU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1CCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)






![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)



![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
